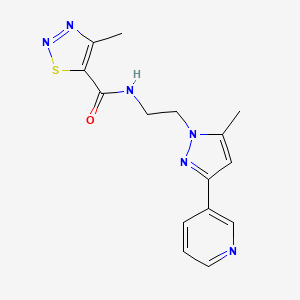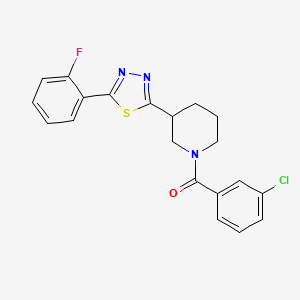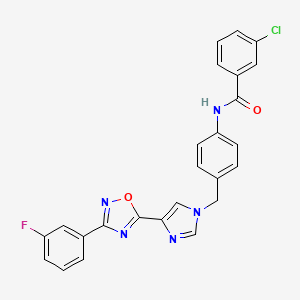
N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C28H24F3N5O2S and its molecular weight is 551.59. The purity is usually 95%.
BenchChem offers high-quality N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Quinazolinone and triazole derivatives have been synthesized through various chemical reactions, highlighting the versatility and potential for customization of these compounds for specific scientific applications. For instance, a study by Mohebat et al. (2015) described the solvent-free synthesis of substituted N-{[2-(aminocarbonyl)phenylamino]thioxomethyl}benzamides and 2-arylquinazolin-4(3H)-ones, which could serve as precursors or analogs for the specified compound (Mohebat, Raja, & Mohammadian, 2015). Similarly, Chau et al. (1982) reported the synthesis of N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides and their thiono analogs, indicating the chemical flexibility and the range of potential modifications available for these heterocyclic frameworks (Chau, Saegusa, & Iwakura, 1982).
Biological Activities
The biological activities of quinazolinone and triazole derivatives have been extensively studied, with findings suggesting potential applications in medicinal chemistry and drug development. Zablotskaya et al. (2013) synthesized a series of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives and evaluated their psychotropic, anti-inflammatory, and cytotoxic activities. This study demonstrated the compounds' marked sedative action, high anti-inflammatory activity, selective cytotoxic effects, and antimicrobial action, which could be relevant for the development of new therapeutic agents (Zablotskaya et al., 2013).
Antimicrobial and Antitumor Applications
Several studies have also explored the antimicrobial and antitumor potential of quinazolinone and triazole derivatives. For example, Saad et al. (2011) investigated the synthesis and analgesic activity of pyrazoles and triazoles bearing a dibromo-methylquinazoline moiety, highlighting the therapeutic potential of these compounds (Saad, Osman, & Moustafa, 2011). Additionally, Bavetsias et al. (2002) designed water-soluble analogs of a quinazolin-4-one-based antitumor agent, demonstrating increased cytotoxicity and unique biochemical characteristics, such as delayed cell-cycle arrest (Bavetsias et al., 2002).
Propiedades
IUPAC Name |
N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24F3N5O2S/c29-28(30,31)21-12-6-13-22(16-21)36-24(17-32-26(38)20-9-2-1-3-10-20)33-34-27(36)39-18-25(37)35-15-7-11-19-8-4-5-14-23(19)35/h1-6,8-10,12-14,16H,7,11,15,17-18H2,(H,32,38) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXTHMFUDSZPQGZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(N3C4=CC=CC(=C4)C(F)(F)F)CNC(=O)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24F3N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino] N-(4-chlorophenyl)carbamate](/img/structure/B2382563.png)
![ethyl 4-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2382564.png)







![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide](/img/structure/B2382576.png)
